molecular formula C14H20N6O B2397778 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034633-87-7

1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No. B2397778
CAS RN: 2034633-87-7
M. Wt: 288.355
InChI Key: YFYBAOAQIMSFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule. It contains a tert-butyl group, a pyrazinyl group, an imidazolyl group, and a urea group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hetaryl ureas and alcohols . The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is a simple hydrocarbon moiety known for its crowded reactivity pattern . The pyrazinyl and imidazolyl groups are both nitrogen-containing heterocycles .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . The pyrazinyl and imidazolyl groups are both nitrogen-containing heterocycles that can participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with key signaling pathways involved in cancer progression. Further investigations are needed to elucidate its precise mechanisms and potential as an anticancer agent .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have investigated the compound’s anti-inflammatory properties, focusing on its impact on cytokine production, NF-κB signaling, and immune cell modulation. By targeting inflammatory pathways, it could contribute to therapeutic strategies for inflammatory diseases .

Cardiovascular Health

Cardiovascular diseases remain a global health challenge. Researchers have explored the compound’s effects on vascular function, endothelial health, and blood pressure regulation. Its ability to modulate nitric oxide (NO) production and endothelial nitric oxide synthase (eNOS) activity suggests potential cardiovascular benefits. However, more comprehensive studies are necessary to validate these findings .

Neuroprotection

Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, demand innovative therapeutic approaches. The compound’s neuroprotective properties have been investigated in animal models. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are optimistic about its potential as a neuroprotective agent, but clinical trials are needed to confirm its efficacy .

Antimicrobial Activity

The compound’s unique structure has drawn attention in the field of antimicrobial research. In vitro studies have explored its antibacterial and antifungal effects against various pathogens. It may disrupt microbial membranes or interfere with essential cellular processes. Researchers are keen to explore its potential as a novel antimicrobial agent .

Modulation of GPCRs

G protein-coupled receptors (GPCRs) are critical drug targets due to their involvement in diverse physiological processes. The compound’s interaction with specific GPCRs has been investigated, particularly those related to neurotransmission, immune response, and metabolic regulation. Understanding its binding affinity and selectivity could lead to the development of targeted therapies .

properties

IUPAC Name

1-tert-butyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)18-7-9-20-8-6-17-12(20)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYBAOAQIMSFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCN1C=CN=C1C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

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